molecular formula C22H21NO5S2 B2376042 Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 919758-13-7

Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No. B2376042
CAS RN: 919758-13-7
M. Wt: 443.53
InChI Key: KBTVUMWPLOETQF-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate, also known as MPTC, is a synthetic compound that has been widely studied for its potential applications in scientific research. The compound belongs to the class of thiophene derivatives and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Chemical Synthesis and Modifications

Research has focused on the synthesis of various sulfonamide and thiophene derivatives due to their potential biological activities. For instance, novel methodologies for the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives have been developed, demonstrating the versatility of sulfonamide chemistry in producing compounds with potential antihypertensive activity (Santilli & Morris, 1979). Similarly, the synthesis of ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates has been explored, showcasing the chemical stability and complex formation capabilities of these compounds (Chekanova et al., 2014).

Photocatalysis and Chemical Transformations

Innovative photocatalytic methods have enabled the direct alkenylation of C(sp3)–H bonds, utilizing compounds with sulfonamide functionalities. This metal-free reaction has paved the way for the synthesis of complex molecules with significant implications for pharmaceutical development (Amaoka et al., 2014).

Biological Activity and Potential Applications

Several studies have highlighted the biological activities of sulfonamide and thiophene derivatives, including antimicrobial and anti-inflammatory properties. For example, compounds bearing sulfonamide moieties have been synthesized and shown promising antimicrobial activities, suggesting potential applications in developing new therapeutic agents (Darwish et al., 2014). Additionally, the synthesis and evaluation of novel thiazole, pyridone, and chromene derivatives with sulfonamide groups have contributed to the search for compounds with enhanced antimicrobial efficacy.

properties

IUPAC Name

methyl 3-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S2/c1-3-30(26,27)17-11-9-15(10-12-17)13-20(24)23-18-14-19(16-7-5-4-6-8-16)29-21(18)22(25)28-2/h4-12,14H,3,13H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTVUMWPLOETQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-(4-(ethylsulfonyl)phenyl)acetamido)-5-phenylthiophene-2-carboxylate

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